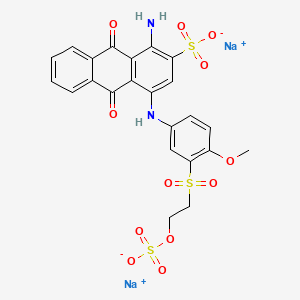

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate

CAS No.: 75722-29-1

Cat. No.: VC19340322

Molecular Formula: C23H18N2Na2O12S3

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75722-29-1 |

|---|---|

| Molecular Formula | C23H18N2Na2O12S3 |

| Molecular Weight | 656.6 g/mol |

| IUPAC Name | disodium;1-amino-4-[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |

| Standard InChI | InChI=1S/C23H20N2O12S3.2Na/c1-36-16-7-6-12(10-17(16)38(28,29)9-8-37-40(33,34)35)25-15-11-18(39(30,31)32)21(24)20-19(15)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

| Standard InChI Key | WMBYWSRNLRAHJO-UHFFFAOYSA-L |

| Canonical SMILES | COC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s core structure derives from anthraquinone, a bicyclic aromatic system with two ketone groups at positions 9 and 10. Substituents include a 4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenylamino group at position 4 and a sulphonate group at position 2, both contributing to its water solubility. The sodium counterions stabilize the sulphonate groups, enabling dissolution in aqueous media—a critical feature for dyeing applications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 656.6 | |

| Solubility | High in water, moderate in polar solvents | |

| Stability | Stable under alkaline conditions |

Solubility and Stability

The sulphonate and sulphonyl groups impart high hydrophilicity, making the compound suitable for aqueous dye baths . Stability studies indicate optimal performance in alkaline environments (pH 10–12), where sodium carbonate acts as a fixing agent during cotton dyeing . Degradation occurs under strongly acidic conditions, limiting its use in non-alkaline processes.

Synthesis and Manufacturing

Synthetic Pathways

Applications in Textile Dyeing

Dyeing Mechanisms

As a reactive dye, the compound forms covalent bonds with cellulose fibers in cotton. The sulphonate groups ensure solubility, while the anthraquinone core provides chromophoric intensity . During the dip–pad–steam process, sodium carbonate (12 g/L) facilitates nucleophilic substitution between the dye’s sulphonyl groups and hydroxyl groups on cotton .

Table 2: Optimal Dyeing Parameters for Cotton

| Parameter | Optimal Value | Fixation Rate | Source |

|---|---|---|---|

| Dye Concentration | 25 g/L | 93.4% | |

| Sodium Carbonate | 12 g/L | - | |

| Steaming Time | 30 minutes | - | |

| Wash Fastness | Grade 4–5 | - | |

| Light Fastness | Grade 4–5 | - |

Performance Metrics

Fixation rates reach 93.4% under optimal conditions, outperforming many azo-based dyes . Fastness properties—critical for commercial viability—include wash fastness (Grade 4), rub fastness (Grade 4), and light fastness (Grade 4–5) . Colorimetric analysis reveals consistent hue angles () and saturation (), ensuring batch-to-batch uniformity .

Emerging Applications in Materials Science

Nanotechnology

The compound’s planar anthraquinone structure enables π-π stacking with carbon nanotubes, suggesting utility in conductive nanocomposites. Preliminary studies propose its use as a dispersant for graphene oxide, though stability in non-aqueous systems remains unverified.

Research Findings and Industrial Relevance

Dyeing Efficiency in Industrial Contexts

Comparative studies with traditional azo dyes demonstrate superior color strength ( values) and reduced effluent toxicity . The compound’s high solubility minimizes dye aggregation, enhancing penetration into cotton fibers .

Environmental and Economic Considerations

Despite higher synthesis costs, the dye’s fixation efficiency reduces wastewater contamination, aligning with sustainable textile practices . Lifecycle assessments are needed to quantify its environmental footprint relative to disperse dyes.

Future Directions and Challenges

Expanding Dyeing Applications

Research should explore compatibility with synthetic fibers (e.g., polyester) using dispersion techniques. Modifying the sulphonate-to-anthraquinone ratio could adjust hydrophilicity for diverse substrates.

Nanomedicine and Drug Delivery

Functionalizing nanoparticles with this dye could enable photothermal therapy or targeted drug delivery. Stability in physiological conditions and biocompatibility require rigorous testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume